Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-3,3,3-trifluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate
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Overview
Description
METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorobenzoyl group, and a cyclohexenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a trifluoromethyl ketone under controlled conditions to introduce the trifluoromethyl group. The final step involves the cyclization of the intermediate with a suitable cyclohexenone derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE
- 2- (4-氯苯甲酰基)氨基-2- (2-氧代-1,2-二氢喹啉-4-基)甲基丙二酸二乙酯
Uniqueness
The uniqueness of METHYL 2-[(4-CHLOROBENZOYL)AMINO]-3,3,3-TRIFLUORO-2-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)PROPANOATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19ClF3NO5 |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propanoate |
InChI |
InChI=1S/C19H19ClF3NO5/c1-17(2)8-12(25)14(13(26)9-17)18(16(28)29-3,19(21,22)23)24-15(27)10-4-6-11(20)7-5-10/h4-7,25H,8-9H2,1-3H3,(H,24,27) |
InChI Key |
SWBGCBRJKPFWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl)O)C |
Origin of Product |
United States |
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